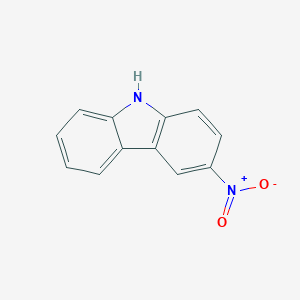

3-Nitro-9H-carbazole

Description

Properties

IUPAC Name |

3-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHZTIMNJKVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184787 | |

| Record name | 9H-Carbazole, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-85-8 | |

| Record name | 3-Nitrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3077-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QQ7XQ10F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of Carbazole in Mixed Acid Systems

The classical approach involves direct nitration of carbazole using a nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture. Sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic aromatic substitution at the 3-position of the carbazole ring. Typical conditions include:

-

Molar ratio : HNO₃:H₂SO₄ = 1:2–1:3

-

Temperature : 0–5°C (to minimize polynitration)

-

Reaction time : 4–6 hours

This method yields 3-nitro-9H-carbazole with 65–70% efficiency but faces limitations in regioselectivity, often producing 1- and 6-nitro isomers as byproducts.

Solvent-Mediated Nitration

To enhance regiocontrol, inert solvents like chlorobenzene or dichloromethane are employed. For example, dissolving carbazole in chlorobenzene before adding fuming nitric acid at 25–30°C improves 3-nitro selectivity to 80–85%. However, chlorobenzene’s carcinogenicity and environmental persistence have driven efforts to identify safer alternatives.

Solvent-Optimized Nitration with Acetonitrile

Mechanism and Advantages

Patent KR0163344B1 demonstrates that substituting chlorobenzene with acetonitrile in 9-ethylcarbazole nitration eliminates carcinogenic solvent use while maintaining yield (78–80%). Though the patent focuses on 3-nitro-9-ethylcarbazole, the methodology is adaptable to this compound by omitting the ethyl group. Key benefits include:

-

Reduced toxicity : Acetonitrile’s lower bioaccumulation potential.

-

Improved reproducibility : Consistent yields (±2% variance) due to acetonitrile’s polar aprotic nature, which stabilizes intermediates.

Table 1: Solvent Comparison in Nitration

Operational Protocol

-

Dissolve carbazole (1 eq) in acetonitrile (2.5–3.0 L/mol).

-

Add 65% HNO₃ (1.5 eq) dropwise at 20–25°C.

-

Stir for 5–6 hours, then quench with ice water.

-

Filter and recrystallize from ethanol/water (1:3).

Palladium-Catalyzed Cross-Coupling Synthesis

Two-Step Methodology

Patent CN115260085A outlines a nitration-free route for 3-nitro-9-ethylcarbazole, adaptable to the non-ethyl derivative:

-

Buchwald-Hartwig Amination : React aniline derivatives with p-chloronitrobenzene using a Pd/ligand system.

-

Catalyst: [Pd(allyl)Cl]₂ (0.08 eq)

-

Ligand: RuPhos (0.16 eq)

-

Solvent: tert-amyl alcohol/toluene (1:1 v/v)

-

Yield: 85–90% intermediate

-

-

Oxidative Cyclization : Treat the intermediate with MnO₂ in acetic acid under pressure (1.5–2.0 bar) at 120°C for 8 hours, yielding this compound (82–88%).

Advantages Over Nitration

-

Safety : Eliminates explosive nitration steps.

-

Regioselectivity : Directs nitro group to 3-position via steric and electronic control.

Acid-Mediated Cyclization of Nitro-Substituted Precursors

Fischer Indole Synthesis Variant

Cyclizing 2-nitro-N-phenylhydrazones with acid catalysts (e.g., HCl/ZnCl₂) generates carbazole frameworks. For this compound:

-

Prepare 2-nitro-N-phenylhydrazone from nitrobenzene derivatives.

-

Cyclize in polyphosphoric acid (PPA) at 150°C for 3 hours.

-

Isolate via column chromatography (hexane/ethyl acetate).

Yields reach 75–80%, but scalability is limited by harsh conditions and purification demands.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-9H-carbazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide and other nucleophiles.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 3-Aminocarbazole.

Substitution: Various substituted carbazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives of carbazole

Scientific Research Applications

Medicinal Applications

Anticancer Activity:

3-Nitro-9H-carbazole has been investigated for its potential anticancer properties. Studies have shown that derivatives of nitrocarbazoles exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). For instance, 2-nitrocarbazole demonstrated significant anticancer activity with IC50 values of 7 ± 1.0 μM for MCF-7 cells and 11.6 ± 0.8 μM for MDA-MB-231 cells, without affecting normal cell lines . The mechanism involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial Properties:

Research indicates that 3-nitrocarbazole derivatives possess antimicrobial activities. A study focused on the structure-activity relationship (SAR) of carbazole derivatives highlighted their effectiveness against various pathogens, suggesting that modifications at the nitro position can enhance their biological activity .

Chemical Synthesis and Material Science

Building Block for Synthesis:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules and polymers. Its nitro group can undergo bioreduction, allowing the formation of reactive intermediates suitable for further chemical transformations .

Applications in Organic Electronics:

Carbazole derivatives are widely used in organic electronics due to their excellent electronic properties. They are integral components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photoconductivity and photorefractivity of carbazole derivatives make them suitable for applications in sensors and display technologies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that a derivative of nitrocarbazole effectively targets microtubules in cancer cells, leading to cell death through apoptosis. This finding supports the potential of nitrocarbazoles as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties of carbazole derivatives revealed that specific modifications at the nitro group significantly enhance their efficacy against bacterial strains. This highlights the importance of structural optimization in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-nitrocarbazole, particularly in its anticancer applications, involves its interaction with microtubules. It binds to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents like vinblastine.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Derivatives :

- 1-Nitro-9H-carbazole: The nitro group at the 1-position alters electronic distribution compared to the 3-nitro isomer.

- 9-Ethyl-3-nitro-9H-carbazole (CAS: 86-20-4): N-ethylation at the 9-position introduces steric bulk, reducing intermolecular interactions and altering solubility. This derivative is used in pharmacological studies .

- 9-(4-Fluorobenzyl)-3-nitro-9H-carbazole : Fluorine substitution enhances lipophilicity and bioavailability, as seen in compound 79 ().

Table 1: Substituent Effects on Physical Properties

| Compound | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 3-Nitro-9H-carbazole | None (parent compound) | Not reported | - |

| 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) | 1,4-Me; 6-(2’-F-5’-OMePh) | 240 | 45 |

| 9-Ethyl-3-nitro-9H-carbazole | 9-Et | Not reported | - |

| 9-(4-Fluorobenzyl)-3-nitro-9H-carbazole (79) | 9-(4-F-Bn) | Not reported | 97 |

Spectral Characteristics

NMR and IR Profiles :

- This compound: The NH proton resonates at δ ~12.06 ppm (DMSO-d₆), while aromatic protons appear between δ 7.14–8.36 ppm . IR shows NO₂ stretching at ~1578 cm⁻¹ .

- 9-Ethyl-3-nitro-9H-carbazole : N-ethylation shifts the NH proton resonance downfield (δ ~8.36 ppm) due to reduced hydrogen bonding. Aromatic protons remain similar .

- Chloro-1,4-dimethyl-3-nitro-9H-carbazole (3b) : Anti-HIV activity correlates with nitro and chloro substituents, showing distinct NMR shifts (e.g., CH₃ at δ 2.55 ppm) .

Table 2: Key Spectral Data

| Compound | $ ^1H $-NMR (δ, ppm) | IR (cm⁻¹, NO₂) |

|---|---|---|

| This compound | 12.06 (s, NH); 7.14–8.36 (m, Ar) | 1578 |

| 7b | 12.06 (s, NH); 7.14–8.36 (Ar) | 1578 |

| 9-Ethyl-3-nitro-9H-carbazole | 8.36 (s, NH); 7.20–8.02 (Ar) | Not reported |

Data from

Biological Activity

3-Nitro-9H-carbazole is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores the compound's pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a nitro-substituted derivative of carbazole, characterized by the presence of a nitro group at the 3-position of the carbazole ring. The chemical formula is , and it has shown various biological activities that make it a subject of extensive research.

Anticancer Activity

Case Studies and Research Findings:

-

Cytotoxicity Against Cancer Cell Lines:

- A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 7 ± 1.0 µM and 11.6 ± 0.8 µM, respectively . This indicates its potential as an anticancer agent.

- The mechanism of action involves interference with microtubule organization, similar to established chemotherapeutics like vinblastine, leading to apoptosis in cancer cells .

-

Structure-Activity Relationship:

- The position of the nitro group plays a crucial role in determining the compound's cytotoxicity. For instance, while 2-nitrocarbazole did not affect normal cell growth (IC50 > 200 µM), 3-nitrocarbazole induced significant cytotoxicity in normal cells (IC50 < 10 µM) . This highlights the importance of molecular structure in drug design.

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties:

- Inhibition of Neutrophil Activity:

- Research has shown that certain carbazole derivatives can inhibit neutrophil degranulation and superoxide anion formation. For example, compounds derived from 9-substituted benzyl-3-substituted carbazoles demonstrated potent anti-inflammatory activity with IC50 values as low as 2.0 µM . This suggests that modifications on the carbazole structure can enhance anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains:

- Antibacterial Efficacy:

- Studies indicate that nitrocarbazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds like 3-cyano-9H-carbazole showed effective inhibition against Bacillus subtilis and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/ml .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-Nitro-9H-carbazole, and how can reaction yields be optimized?

this compound is typically synthesized via nitration of 9H-carbazole derivatives. A common method involves electrophilic aromatic substitution using nitric acid in a sulfuric acid medium. For optimization:

- Temperature control : Maintain reaction temperatures below 40°C to minimize byproducts like dinitro derivatives .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nitro-group regioselectivity at the 3-position .

- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Monitor progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

- ¹H NMR : The nitro group at C3 deshields adjacent protons (C2 and C4), causing distinct splitting patterns. For this compound, C4-H appears as a doublet (δ ~8.2 ppm, J = 8.5 Hz), while C1-H (unsubstituted) resonates as a singlet (δ ~8.8 ppm) .

- ¹³C NMR : The nitro-substituted carbon (C3) appears at δ ~145 ppm, whereas unsubstituted carbazole carbons range between δ 110–125 ppm .

Q. What safety protocols are critical when handling nitro-substituted carbazoles?

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

- Protective gear : Nitro groups can sensitize skin; wear nitrile gloves and safety goggles .

- Waste disposal : Neutralize residual nitric acid with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular packing of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:

- Hydrogen bonding : The nitro group forms weak C–H···O interactions (2.6–3.0 Å) with adjacent carbazole rings, stabilizing the crystal lattice .

- π-π stacking : Interplanar distances of 3.4–3.6 Å between aromatic systems suggest charge-transfer interactions .

- Twinning analysis : Use PLATON to detect twinning in cases of poor diffraction data .

Q. What methodologies validate the role of this compound in optoelectronic materials?

- Electrochemical analysis : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) shows reversible reduction peaks at −1.2 V (vs. Ag/Ag⁺), indicating electron-accepting properties suitable for light-emitting devices .

- DFT calculations : Optimize HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to correlate with experimental UV-Vis absorption maxima (~380 nm) .

Q. How do intermolecular interactions influence the solubility and stability of this compound?

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O···H/N···H interactions contribute >30% to crystal packing) using CrystalExplorer .

- Solubility testing : Measure in DMSO/water mixtures; nitro groups reduce aqueous solubility (<0.1 mg/mL) but enhance organic solvent compatibility .

Q. What strategies address contradictions in reported biological activities of nitro-carbazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.